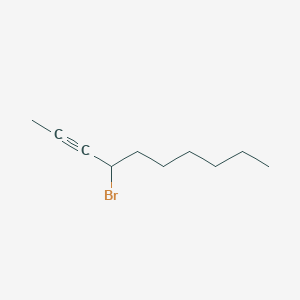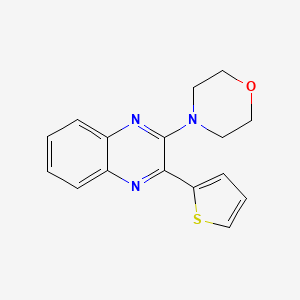
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline is a chemical compound with the molecular formula C17H16N2OS It is a member of the quinoxaline family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-(thiophen-2-yl)quinoxaline with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, while the morpholine and thiophene rings can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 2-(Thiophen-2-yl)quinoxaline
- 4-(Morpholin-4-yl)quinoline
- 2-(Thiophen-2-yl)quinoline
Uniqueness
2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline is unique due to the combination of the quinoxaline core with both morpholine and thiophene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
832081-82-0 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
4-(3-thiophen-2-ylquinoxalin-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3OS/c1-2-5-13-12(4-1)17-15(14-6-3-11-21-14)16(18-13)19-7-9-20-10-8-19/h1-6,11H,7-10H2 |
InChIキー |
VXRSNQYYLCFKHY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



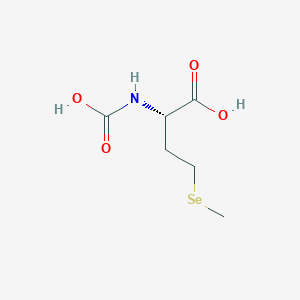
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
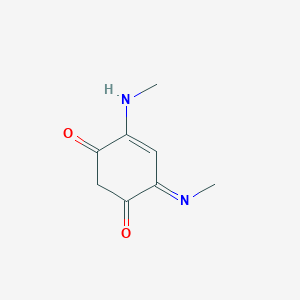
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
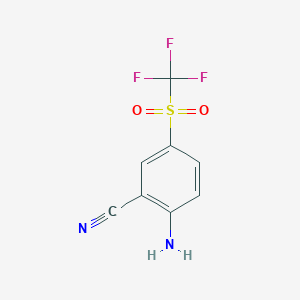
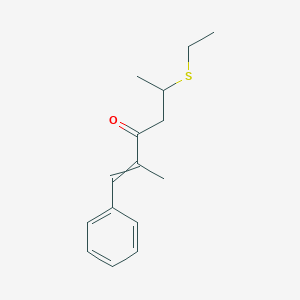
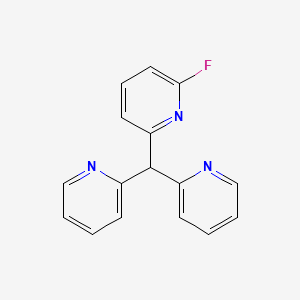
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
